Cas no 1351870-16-0 (3,6-Dibromo-9-(triphenylen-2-yl)carbazole)

3,6-Dibromo-9-(triphenylen-2-yl)carbazole Chemical and Physical Properties
Names and Identifiers
-
- 3,6-Dibromo-9-(triphenylen-2-yl)carbazole
- D4910
- MFCD28975112
- 9H-Carbazole,3,6-dibromo-9-(2-triphenylenyl)-
- 3,6-dibromo-9-triphenylen-2-ylcarbazole
- 9H-Carbazole, 3,6-dibromo-9-(2-triphenylenyl)-
- 1351870-16-0
- SCHEMBL14849654
- BEC87016
- D90349
-
- MDL: MFCD28975112
- Inchi: 1S/C30H17Br2N/c31-18-9-13-29-27(15-18)28-16-19(32)10-14-30(28)33(29)20-11-12-25-23-7-2-1-5-21(23)22-6-3-4-8-24(22)26(25)17-20/h1-17H
- InChI Key: SXVSFEPJEUWLCL-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C2=C(C=1[H])C1C([H])=C(C([H])=C([H])C=1N2C1C([H])=C([H])C2C3=C([H])C([H])=C([H])C([H])=C3C3=C([H])C([H])=C([H])C([H])=C3C=2C=1[H])Br
Computed Properties
- Exact Mass: 550.97073g/mol
- Monoisotopic Mass: 548.97277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 33
- Rotatable Bond Count: 1
- Complexity: 685
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 4.9
- XLogP3: 9.3
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 726.4±53.0 °C at 760 mmHg
- Flash Point: 393.1±30.9 °C
- Vapor Pressure: 0.0±2.4 mmHg at 25°C
3,6-Dibromo-9-(triphenylen-2-yl)carbazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H315+H319
- Storage Condition:Store at 4 ℃, better at -4 ℃
3,6-Dibromo-9-(triphenylen-2-yl)carbazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870094-200mg |
3,6-Dibromo-9-(triphenylen-2-yl)carbazole |
1351870-16-0 | 98% | 200mg |
769.50 | 2021-05-17 | |
1PlusChem | 1P009X6C-200mg |
3,6-Dibromo-9-(triphenylen-2-yl)carbazole |
1351870-16-0 | 98.0% | 200mg |
$62.00 | 2023-12-22 | |
1PlusChem | 1P009X6C-1g |
3,6-Dibromo-9-(triphenylen-2-yl)carbazole |
1351870-16-0 | 98.0% | 1g |
$162.00 | 2023-12-22 | |
A2B Chem LLC | AE62100-200mg |
3,6-Dibromo-9-(triphenylen-2-yl)carbazole |
1351870-16-0 | 98.0% | 200mg |
$59.00 | 2024-01-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4910-1g |
3,6-Dibromo-9-(triphenylen-2-yl)carbazole |
1351870-16-0 | 98.0%(LC) | 1g |
¥1890.0 | 2022-05-30 | |
abcr | AB474388-1g |
3,6-Dibromo-9-(triphenylen-2-yl)carbazole, 98%; . |
1351870-16-0 | 98% | 1g |
€459.00 | 2025-02-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4910-1G |
3,6-Dibromo-9-(triphenylen-2-yl)carbazole |
1351870-16-0 | >98.0%(HPLC) | 1g |
¥680.00 | 2024-04-17 | |
Chemenu | CM393013-1g |
3,6-Dibromo-9-(triphenylen-2-yl)carbazole |
1351870-16-0 | 95%+ | 1g |
$*** | 2023-03-30 | |
abcr | AB474388-200 mg |
3,6-Dibromo-9-(triphenylen-2-yl)carbazole, 98%; . |
1351870-16-0 | 98% | 200mg |
€170.10 | 2023-07-18 | |
abcr | AB474388-1 g |
3,6-Dibromo-9-(triphenylen-2-yl)carbazole, 98%; . |
1351870-16-0 | 98% | 1g |
€533.80 | 2023-07-18 |
3,6-Dibromo-9-(triphenylen-2-yl)carbazole Related Literature
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Additional information on 3,6-Dibromo-9-(triphenylen-2-yl)carbazole
Recent Advances in the Study of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (CAS: 1351870-16-0) for Biomedical Applications
In recent years, the compound 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (CAS: 1351870-16-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aromatic molecule, characterized by its unique carbazole-triphenylene hybrid structure, has demonstrated promising potential in various biomedical applications, including organic electronics, photodynamic therapy, and targeted drug delivery systems. The brominated carbazole derivative exhibits enhanced photophysical properties and improved stability, making it a candidate for advanced therapeutic and diagnostic tools.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a photosensitizer in photodynamic therapy (PDT). Researchers found that 3,6-Dibromo-9-(triphenylen-2-yl)carbazole efficiently generates reactive oxygen species (ROS) upon light irradiation, leading to selective cancer cell apoptosis. The study highlighted its superior light absorption in the near-infrared region, which is critical for deep-tissue penetration in clinical PDT applications. Additionally, the compound's low dark toxicity and high photostability were noted as key advantages over traditional porphyrin-based photosensitizers.
Further investigations into the molecular mechanisms of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole revealed its ability to interact with specific cellular targets, such as DNA topoisomerases and protein kinases. A preprint from BioRxiv (2024) demonstrated that the compound inhibits topoisomerase II activity, suggesting potential applications in chemotherapy for resistant cancers. Molecular docking simulations supported these findings, showing strong binding affinity to the ATP-binding sites of several oncogenic kinases.
The synthetic accessibility of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole has also been improved through recent methodological advancements. A 2024 Organic Letters publication described a novel palladium-catalyzed cross-coupling approach that yields the compound with >95% purity and 82% overall yield. This scalable synthesis route addresses previous challenges in obtaining sufficient quantities for preclinical studies, accelerating its translation into potential therapeutic applications.
Ongoing research is exploring the compound's utility in combination therapies. Preliminary data from a multi-center study (unpublished, 2024) indicates synergistic effects when 3,6-Dibromo-9-(triphenylen-2-yl)carbazole is co-administered with immune checkpoint inhibitors, potentially enhancing tumor immunogenicity. These findings position the compound as a versatile scaffold for developing next-generation multifunctional therapeutic agents in precision medicine.
1351870-16-0 (3,6-Dibromo-9-(triphenylen-2-yl)carbazole) Related Products
- 1460286-48-9(1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one)
- 2643368-60-7(2-Pyridinecarboxamide, 5-(3-formylphenyl)-N-methyl-)
- 19500-62-0(7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride)
- 1858242-57-5(3-(4-Nitrophenyl)aziridin-2-ylmethanol)
- 941934-76-5(N-3-(2-oxopyrrolidin-1-yl)phenyl-N'-(pyridin-4-yl)methylethanediamide)
- 20733-10-2(pyridazin-4-ol)
- 79867-19-9(5-(1-chloroethyl)-3-methyl-1,2,4-oxadiazole)
- 1568010-85-4((1S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-ol)
- 1207003-33-5(1-phenyl-3-{5-4-(propan-2-ylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}urea)
- 2411196-22-8(2-chloro-N-3-(2-oxopiperidin-1-yl)bicyclo1.1.1pentan-1-ylacetamide)
